3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide is an organic compound that features a bromophenyl group, a hydroxychroman moiety, and a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.
Chroman Synthesis: The chroman ring is synthesized separately, often starting from a phenol derivative, which undergoes cyclization.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the hydroxychroman moiety under basic conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the chroman moiety can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules
Biology
Biologically, 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their activity. The bromophenyl group might facilitate binding to hydrophobic pockets, while the hydroxychroman moiety could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide
- 3-(2-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide
- 3-(2-methylphenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide
Uniqueness
Compared to its analogs, 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This could confer distinct biological activities or chemical reactivity profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c20-16-7-3-1-5-14(16)9-10-18(22)21-13-19(23)11-12-24-17-8-4-2-6-15(17)19/h1-8,23H,9-13H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYYPLRBKFASMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CCC3=CC=CC=C3Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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